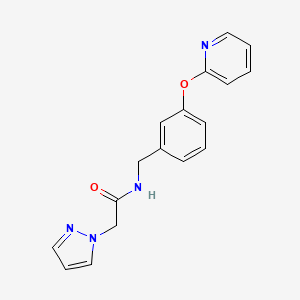

2-(1H-pyrazol-1-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of pyrazole compounds often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . The synthesis of pyridine derivatives is more complex and can involve reactions like Chichibabin synthesis .Molecular Structure Analysis

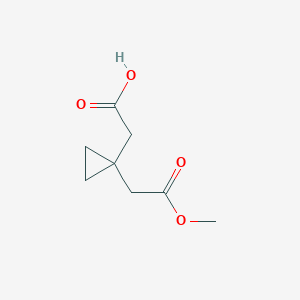

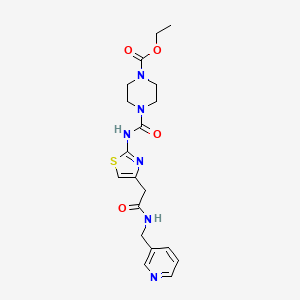

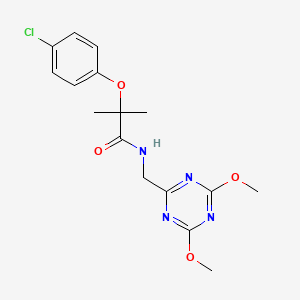

The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

Pyrazole and pyridine rings are involved in a variety of chemical reactions. Pyrazoles can act as ligands in coordination chemistry . Pyridines can participate in many organic reactions, such as Suzuki couplings and Buchwald-Hartwig amination .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . Pyridine is also a colorless liquid, but it has a distinct, unpleasant fish-like odor .Scientific Research Applications

Synthesis and Bioactivity

- Bioactivity Against Bacteria and Algae: A study by Yu, Li, Zhang, and Xu (2020) synthesized similar compounds to 2-(1H-pyrazol-1-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide, demonstrating bioactivity against selected bacteria and marine chlorella, with one compound achieving an 81% yield with good bioactivity (Yu et al., 2020).

Antioxidant and Antitumor Properties

- Antioxidant and Antitumor Evaluation: Research by Hamama, Gouda, Badr, and Zoorob (2013) involved the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles, including compounds structurally related to 2-(1H-pyrazol-1-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide, showing promising antitumor and antioxidant activities (Hamama et al., 2013).

Insecticidal Assessment

- Efficacy Against Cotton Leafworm: Fadda et al. (2017) utilized a similar compound in the synthesis of various heterocycles, assessing their insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antimicrobial Activity

- Antimicrobial Agents: Bondock, Rabie, Etman, and Fadda (2008) synthesized new heterocycles incorporating an antipyrine moiety, related to 2-(1H-pyrazol-1-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide, and evaluated them as antimicrobial agents (Bondock et al., 2008).

Alzheimer's Disease Therapy

- Potential Alzheimer's Disease Treatment: A study by Umar et al. (2019) investigated 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, similar in structure to the target compound, as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, presenting a new therapeutic approach for Alzheimer's disease (Umar et al., 2019).

Corrosion Inhibition

- Corrosion Prevention: Yıldırım and Cetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives for testing as corrosion inhibitors in acidic and mineral oil mediums, demonstrating significant inhibition efficiencies (Yıldırım & Cetin, 2008).

Kinase Inhibitory and Anticancer Activities

- Src Kinase Inhibitory and Anticancer Activities: Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives, including thiazolyl variants, showing Src kinase inhibitory and anticancer activities. These compounds are structurally related to the target compound (Fallah-Tafti et al., 2011).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-pyrazol-1-yl-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c22-16(13-21-10-4-9-20-21)19-12-14-5-3-6-15(11-14)23-17-7-1-2-8-18-17/h1-11H,12-13H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXKOWMBHBXTNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrazol-1-yl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopropyl-4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one](/img/structure/B2465680.png)

![N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2465684.png)

![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2465687.png)